

# MORF-627 Oral Toxicity Profile: A 28-Day GLP Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the preclinical safety findings for the selective integrin  $\alpha\nu\beta6$  inhibitor, **MORF-627**, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's **MORF-627**, a potent and selective oral inhibitor of the integrin  $\alpha\nu\beta6$ , was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), before preclinical toxicity findings halted its progression.[1][2] This comparison guide summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus monkeys and contextualizes these results with other compounds targeting similar pathways.

# Key Findings from the 28-Day GLP Oral Toxicity Study of MORF-627

A 28-day GLP oral toxicity study of **MORF-627** was conducted in cynomolgus monkeys to assess its safety profile. The study design and significant findings are summarized below.

#### **Experimental Protocol**

The study involved daily oral gavage administration of **MORF-627** to cynomolgus monkeys for four weeks.[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.[1] The initial dose of 180 mg/kg/day led to signs of intolerability, prompting a dose reduction.[1]



| Parameter               | Description                                      |  |
|-------------------------|--------------------------------------------------|--|
| Test System             | Cynomolgus monkeys (N=3/sex/group)               |  |
| Test Article            | MORF-627                                         |  |
| Vehicle                 | 0.5% HPMC E4M (4000 cps) in Nanopure water (w/v) |  |
| Route of Administration | Oral gavage                                      |  |
| Dose Volume             | 5 ml/kg                                          |  |
| Dosage Levels           | 30, 60, and 180/120 mg/kg/day                    |  |
| Duration of Treatment   | 28 days                                          |  |

### **Summary of Toxicological Findings**

The most significant and unexpected finding was the rapid induction of urinary bladder tumors. [1][3]

| Dosage Group      | Key Observations                                                                                                                                                                                                                                                                                                       |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| 30 mg/kg/day      | No MORF-627-related clinical signs or effects on body weight and food consumption.[1]                                                                                                                                                                                                                                  |  |
| 60 mg/kg/day      | No MORF-627-related clinical signs or effects on body weight and food consumption.[1]                                                                                                                                                                                                                                  |  |
| 180/120 mg/kg/day | Initial intolerability at 180 mg/kg/day (decreased activity, hunched posture, inappetence, dehydration) leading to a dose reduction to 120 mg/kg/day.[1] Invasive urothelial tumors observed in the urinary bladder of 2 out of 6 monkeys.[1] The tumors were characterized as early-stage urothelial carcinoma.[1][3] |  |

Notably, **MORF-627** was found to be non-genotoxic in in vitro bacterial reverse mutation and chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed



tumorigenesis.[1][4]

### **Mechanism of Action and Pathway Involvement**

**MORF-627** is a selective inhibitor of integrin  $\alpha\nu\beta6$ , which plays a crucial role in the activation of transforming growth factor-beta (TGF- $\beta$ ).[3][5] By stabilizing the bent-closed conformation of the integrin, **MORF-627** prevents it from activating latent TGF- $\beta$ .[2][4] The inhibition of TGF- $\beta$  signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF- $\beta$  paradox," where TGF- $\beta$  can act as both a tumor suppressor and promoter, is a potential explanation for the observed bladder tumors.[4]



Click to download full resolution via product page

Figure 1. MORF-627 Mechanism of Action.

## **Comparison with Alternative Integrin Inhibitors**

Direct comparative 28-day GLP oral toxicity data for other selective  $\alpha\nu\beta6$  inhibitors is not readily available in the public domain. However, information on other compounds targeting integrins provides a broader context.



| Compound                   | Target(s)        | Development<br>Status/Notes                           | Known<br>Toxicities/Adverse<br>Events                                                                                                                                                    |
|----------------------------|------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MORF-627                   | Selective ανβ6   | Development halted due to preclinical toxicity.[2][4] | Rapid induction of urinary bladder tumors in cynomolgus monkeys.[1]                                                                                                                      |
| PLN-74809<br>(Bexotegrast) | Dual ανβ6/ανβ1   | In clinical trials.                                   | No drug-related serious adverse events reported in clinical trials to date.  [6] Stabilizes the extended-open conformation of ανβ6, which may lead to a different biological outcome.[6] |
| GSK3008348                 | ανβ6             | In clinical<br>development.                           | Has not shown drug-<br>related serious<br>adverse events in<br>clinical trials.[6] Also<br>stabilizes the<br>extended-open<br>conformation.[6]                                           |
| IDL-2965                   | ανβ1, ανβ3, ανβ6 | Phase 1/2a trial<br>terminated.[1]                    | Development challenges and emerging nonclinical data led to termination.[1] Specific toxicity findings not detailed.                                                                     |

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may influence the toxicological outcome. **MORF-627** stabilizes the "bent-closed" conformation, while



compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation, which induces integrin internalization.[6]



Click to download full resolution via product page

Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

#### Conclusion

The 28-day GLP oral toxicity study of **MORF-627** in cynomolgus monkeys revealed a significant and unexpected on-target toxicity, leading to the rapid development of urinary bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the integrin  $\alpha\nu\beta6/TGF$ - $\beta$  signaling pathway in tissue homeostasis and carcinogenesis. The differing safety profiles of other integrin inhibitors that stabilize a different conformational state of the target suggest that the specific mechanism of inhibition may be a critical determinant of toxicological outcomes. These findings underscore the importance of thorough preclinical



safety evaluation and provide valuable insights for the future development of therapies targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective inhibition of integrin ανβ6 leads to rapid induction of urinary bladder tumors in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. De novo design of highly selective miniprotein inhibitors of integrins ανβ6 and ανβ8 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MORF-627 Oral Toxicity Profile: A 28-Day GLP Study Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605865#28-day-glp-oral-toxicity-study-results-for-morf-627]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com